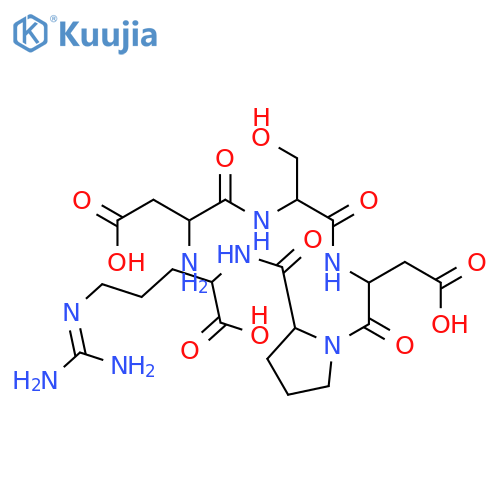

Cas no 62087-72-3 (L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl-)

L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl- 化学的及び物理的性質

名前と識別子

-

- L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl-

- ASP-SER-ASP-PRO-ARG

- Human IgE Pentapeptide HEPP

- HAMBURGER PENTAPEPTIDE

- Hamburger pentapeptide,IgE peptide III

- H-ASP-SER-ASP-PRO-ARG-OH

- HEPP

- HUMAN IGE PENTAPEPTIDE

- HUMAN IGE PENTAPEPTIDE (HEPP)

- IGE (330-334)

- Pentigetide

- pentigide

-

計算された属性

- せいみつぶんしりょう: 588.25000

じっけんとくせい

- PSA: 327.66000

- LogP: -1.94950

- ひせんこうど: D20 -78.6° (c = 1 in water)

L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG65788-1mg |

HAMBURGER PENTAPEPTIDE |

62087-72-3 | > 95% | 1mg |

$348.00 | 2024-04-19 | |

| MedChemExpress | HY-P3746-5mg |

Pentigetide |

62087-72-3 | 99.35% | 5mg |

¥500 | 2024-07-20 | |

| MedChemExpress | HY-P3746-10mg |

Pentigetide |

62087-72-3 | 99.35% | 10mg |

¥800 | 2024-07-20 | |

| A2B Chem LLC | AG65788-10mg |

HAMBURGER PENTAPEPTIDE |

62087-72-3 | > 95% | 10mg |

$752.00 | 2024-04-19 | |

| A2B Chem LLC | AG65788-5mg |

HAMBURGER PENTAPEPTIDE |

62087-72-3 | > 95% | 5mg |

$569.00 | 2024-04-19 |

L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl- 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl-に関する追加情報

Professional Introduction to Compound with CAS No 62087-72-3 and Product Name: L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl

Compound with the CAS number 62087-72-3 and the product name L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl represents a significant advancement in the field of biochemistry and pharmaceutical research. This compound, characterized by its unique amino acid sequence, has garnered considerable attention due to its multifaceted applications in therapeutic and nutraceutical domains. The intricate structure of this peptide, comprising L-Arginine, L-a-aspartyl, L-seryl, and L-prolyl residues, contributes to its remarkable biological activity, making it a subject of intense study in modern medicine.

The significance of L-Arginine in biological systems cannot be overstated. As a conditionally essential amino acid, it plays a pivotal role in various physiological processes, including nitric oxide synthesis, immune function, and wound healing. The inclusion of L-a-aspartyl, L-seryl, and L-prolyl residues in the compound enhances its potential therapeutic applications by modulating these processes further. Recent studies have highlighted the compound's efficacy in enhancing vascular function, particularly in conditions where nitric oxide production is impaired.

One of the most compelling aspects of this compound is its potential in cardiovascular health. Research has demonstrated that the peptide can significantly improve endothelial function by promoting the synthesis of nitric oxide. This effect is particularly relevant in the context of cardiovascular diseases, where endothelial dysfunction is a key pathological feature. The mechanism by which this compound exerts its effects involves the activation of nitric oxide synthase (NOS), leading to increased nitric oxide production and subsequent vasodilation.

In addition to its cardiovascular benefits, L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl has shown promise in enhancing immune function. Studies have indicated that this peptide can stimulate the proliferation and activity of T-cells, thereby bolstering the body's defense mechanisms. This immunomodulatory effect is particularly relevant in the context of chronic infections and immunodeficiency disorders. The ability of this compound to modulate immune responses makes it a valuable candidate for therapeutic intervention in various clinical scenarios.

The compound's potential role in wound healing is another area of significant interest. Wound healing is a complex process that involves several stages, including inflammation, proliferation, and remodeling. Research has shown that L-Arginine can accelerate these processes by promoting collagen synthesis and angiogenesis. The additional amino acid residues in this peptide are believed to enhance these effects by providing structural stability and facilitating cellular interactions.

Recent advancements in peptide chemistry have further enhanced the therapeutic potential of this compound. Modifications to its structure have led to improved bioavailability and reduced degradation rates, making it more effective when administered orally or intravenously. These advancements have opened up new avenues for clinical application, particularly in conditions where traditional treatments have limited efficacy.

The compound's potential in sports nutrition and performance enhancement is also noteworthy. Athletes often seek supplements that can improve endurance, recovery time, and overall performance. L-Arginine, being a key component of this peptide, is known for its ability to enhance blood flow and oxygen delivery to muscles. This effect can lead to improved athletic performance and faster recovery times after intense physical activity.

The safety profile of L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl has been extensively evaluated through preclinical studies. These studies have demonstrated that the compound is well-tolerated at various doses and does not exhibit significant side effects when used as directed. However, as with any therapeutic agent, careful consideration should be given to individual patient factors before administration.

The future direction of research on this compound is promising. Ongoing studies are exploring its potential applications in neurodegenerative diseases, cancer therapy, and metabolic disorders. The ability of this peptide to modulate multiple physiological pathways makes it a versatile tool for addressing a wide range of health issues.

In conclusion, Compound with CAS No 62087-72-3 and Product Name: L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl represents a significant advancement in biochemistry and pharmaceutical research. Its unique structure and multifaceted biological activities make it a valuable candidate for therapeutic intervention in various clinical scenarios. As research continues to uncover new applications for this compound, its potential as a therapeutic agent will undoubtedly expand.

62087-72-3 (L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl-) 関連製品

- 117830-79-2(Enterostatin, human)

- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)

- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)

- 41658-60-0(H-His-Asp-Oh)

- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)

- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)

- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)

- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)

- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)